molecular formula C25H28N2O6 B12578163 3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine CAS No. 194219-35-7

3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine

Cat. No.: B12578163
CAS No.: 194219-35-7
M. Wt: 452.5 g/mol
InChI Key: MXKKHMBKWFNXFC-YTFSRNRJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-O-Benzyl-3-[(benzyloxy)methyl]thymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA. The compound features benzyl groups attached to the thymidine molecule, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Benzyl-3-[(benzyloxy)methyl]thymidine typically involves the protection of hydroxyl groups, selective benzylation, and subsequent deprotection steps. One common approach starts with thymidine, which undergoes protection of the 5’-hydroxyl group using a silyl protecting group. The 3’-hydroxyl group is then selectively benzylated using benzyl bromide in the presence of a base such as sodium hydride. The silyl protecting group is then removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-O-Benzyl-3-[(benzyloxy)methyl]thymidine can undergo various chemical reactions, including:

    Oxidation: The benzylic positions can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the benzyl groups, reverting to thymidine.

    Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in the presence of suitable electrophiles.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Thymidine.

    Substitution: Various substituted thymidine derivatives depending on the electrophile used.

Scientific Research Applications

3’-O-Benzyl-3-[(benzyloxy)methyl]thymidine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential effects on DNA replication and repair mechanisms.

    Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in molecular biology research.

Mechanism of Action

The mechanism of action of 3’-O-Benzyl-3-[(benzyloxy)methyl]thymidine involves its incorporation into DNA during replication. The presence of benzyl groups can hinder the normal function of DNA polymerases, leading to the termination of DNA chain elongation. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3’-O-Benzylthymidine: Lacks the additional benzyloxy group, making it less bulky and potentially less effective in certain applications.

    3’-O-(Benzyloxy)methylthymidine: Similar structure but with different substitution patterns, affecting its reactivity and biological activity.

Uniqueness

3’-O-Benzyl-3-[(benzyloxy)methyl]thymidine is unique due to its dual benzylation, which can enhance its stability and alter its interaction with biological targets compared to other nucleoside analogs. This makes it a valuable compound for specific research and therapeutic applications.

Properties

CAS No.

194219-35-7

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]-5-methyl-3-(phenylmethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C25H28N2O6/c1-18-13-26(25(30)27(24(18)29)17-31-15-19-8-4-2-5-9-19)23-12-21(22(14-28)33-23)32-16-20-10-6-3-7-11-20/h2-11,13,21-23,28H,12,14-17H2,1H3/t21-,22+,23+/m0/s1

InChI Key

MXKKHMBKWFNXFC-YTFSRNRJSA-N

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)COCC2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)CO)OCC4=CC=CC=C4

Canonical SMILES

CC1=CN(C(=O)N(C1=O)COCC2=CC=CC=C2)C3CC(C(O3)CO)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.